molecular formula C9H10O3 B023906 2,4-Dimethoxybenzaldehyde CAS No. 613-45-6

2,4-Dimethoxybenzaldehyde

Cat. No.: B023906
CAS No.: 613-45-6
M. Wt: 166.17 g/mol
InChI Key: LWRSYTXEQUUTKW-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. This compound is a white solid with a melting point of 67°C and a boiling point of 307.8°C . It is primarily used as a reagent in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

2,4-Dimethoxybenzaldehyde (DMBA) is known to specifically react with 1,3-and 1,3,5-substituted phenols . These phenols, such as phlorotannins, are the primary targets of DMBA. Phlorotannins are a type of tannin found in brown algae and have various biological activities, including antioxidant, anticancer, and antidiabetic effects .

Mode of Action

DMBA interacts with its targets (phlorotannins) to form a colored product . This reaction is used to quantify the amount of phlorotannins present in a sample

Biochemical Pathways

It’s known that benzaldehydes, a group to which dmba belongs, can target cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc, effectively inhibiting fungal growth .

Pharmacokinetics

It’s known that glycosylation can improve the bioavailability, in vivo kinetics, and stability of the compound in blood, as well as accelerate clearance of biomolecules .

Result of Action

It’s known that dmba can be used as a reagent to specifically quantify phlorotannins . This suggests that DMBA may have a role in detecting and quantifying these bioactive compounds in various biological and environmental samples.

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMBA. For instance, DMBA is insoluble in water , which may affect its mobility and availability in aquatic environments. Furthermore, it’s known that DMBA may persist in the environment due to its low water solubility . .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methylation reactions. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dimethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2,4-dimethoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxy groups activate the benzene ring towards electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: 2,4-Dimethoxybenzoic acid.

    Reduction: 2,4-Dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Dimethoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industry: This compound is used in the production of dyes, fragrances, and polymers.

Comparison with Similar Compounds

2,4-Dimethoxybenzaldehyde can be compared with other methoxy-substituted benzaldehydes, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers.

Properties

IUPAC Name

2,4-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LWRSYTXEQUUTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OC
Source PubChem
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID3022081
Record name 2,4-Dimethoxybenzaldehyde
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Molecular Weight

166.17 g/mol
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 2,4-Dimethoxybenzaldehyde
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CAS No.

613-45-6
Record name 2,4-Dimethoxybenzaldehyde
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Record name 2,4-Dimethoxybenzaldehyde
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Record name 2,4-DIMETHOXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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